2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-formyl-2-methoxyphenol with an appropriate halide under basic conditions to form the phenoxy intermediate.
Acylation: The phenoxy intermediate is then reacted with an acylating agent, such as acetyl chloride, to introduce the acetamide group.
Coupling with naphthylamine: The final step involves coupling the acylated intermediate with 1-naphthylamine under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(1-naphthyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-formylphenoxy)-N-(1-naphthyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(4-methoxyphenoxy)-N-(1-naphthyl)acetamide:
Uniqueness
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is unique due to the presence of both formyl and methoxy groups, which provide distinct chemical reactivity and potential for diverse applications in various fields of research.
Biological Activity
2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is a synthetic compound belonging to the class of N-substituted acetamides. Its unique structural features, including a formyl group and a methoxy group, suggest potential for diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C16H15NO4. The presence of both the formyl and methoxy groups contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. This interaction can lead to the activation or inhibition of various biochemical pathways, which may underlie its potential therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptor sites, influencing cellular responses.
Antimicrobial Properties
Research indicates that derivatives of phenoxyacetamides, including this compound, exhibit significant antimicrobial activity. This property is vital for developing new antimicrobial agents against resistant strains.
Anticancer Activity
Studies have shown that compounds similar to this compound possess anticancer properties. For instance, analogs have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also have similar effects.
Data Summary and Case Studies
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-(4-formylphenoxy)-N-(1-naphthyl)acetamide | Lacks methoxy group | May exhibit altered reactivity and reduced biological activity. |
2-(4-methoxyphenoxy)-N-(1-naphthyl)acetamide | Contains methoxy but no formyl group | Potentially different interaction profiles due to missing functional group. |
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-19-11-14(12-22)9-10-18(19)25-13-20(23)21-17-8-4-6-15-5-2-3-7-16(15)17/h2-12H,13H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOQAQUQMVEOSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.